![molecular formula C24H18ClF3N2O2S2 B3036838 3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine CAS No. 400082-06-6](/img/structure/B3036838.png)
3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine is a highly specialized compound. Its structural complexity suggests a rich array of functional groups, giving it diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine involves multiple steps, each targeting specific molecular segments.
Thiazole Formation: : Synthesis starts with creating the 1,3-thiazole moiety through cyclization reactions involving thioamide precursors and α-halocarbonyl compounds under controlled temperature conditions.
Sulfonylation: : The phenylsulfonyl group is introduced via sulfonyl chloride reactions, usually performed in an anhydrous environment with base catalysis.
Pyridine Derivatization: : Chlorination and trifluoromethylation of the pyridine ring are critical steps, often requiring reagents like phosphorus pentachloride and trifluoromethyl iodide, respectively.
Industrial Production Methods
On an industrial scale, the production typically leverages high-throughput reaction vessels and continuous flow systems to ensure high yield and purity. The multistep synthesis demands robust purification techniques, such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions primarily at the phenyl and thiazole moieties, forming sulfoxides and sulfone derivatives.
Reduction: : Reduction reactions can target the nitro groups, if present, transforming them into amino derivatives.
Substitution: : Nucleophilic substitutions on the pyridine ring, especially at the chloro position, lead to various derivatives.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) are used.
Reduction: : Catalytic hydrogenation or reagents like sodium borohydride.
Substitution: : Organolithium or Grignard reagents in aprotic solvents.
Major Products
Sulfoxides and Sulfones: : From oxidation.
Amines: : From reduction.
Alkylated and Arylated Derivatives: : From substitution.
Scientific Research Applications
3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine has applications spanning multiple disciplines:
Chemistry: : Used as a ligand in coordination chemistry, assisting in the stabilization of metal complexes.
Biology: : Employed in biochemical assays to study protein-ligand interactions.
Medicine: : Investigated for its potential as a therapeutic agent due to its bioactive functional groups.
Industry: : Used in materials science for the development of specialty polymers and coatings.
Mechanism of Action
The compound’s mechanism of action is dictated by its functional groups:
Molecular Targets: : Interacts with enzymes, particularly those involving sulfur and nitrogen metabolism.
Pathways Involved: : Modifies redox states and influences biochemical pathways linked to oxidative stress responses.
Comparison with Similar Compounds
Compared to other pyridine and thiazole derivatives, this compound stands out due to its:
Structural Complexity: : The combination of a sulfonyl group and a trifluoromethylated pyridine ring.
Enhanced Reactivity: : The presence of reactive sites suitable for further chemical modification.
Similar Compounds
3-Chloro-2-[1-(phenylsulfonyl)-2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-5-(trifluoromethyl)pyridine
3-Chloro-2-[1-(phenylsulfonyl)-4-(4-phenyl-1,3-thiazol-2-yl)butyl]-5-(trifluoromethyl)pyridine
By comparing these compounds, the unique reactivity and applications of 3-Chloro-2-[1-(phenylsulfonyl)-3-(4-phenyl-1,3-thiazol-2-yl)propyl]-5-(trifluoromethyl)pyridine can be appreciated.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propyl]-4-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N2O2S2/c25-19-13-17(24(26,27)28)14-29-23(19)21(34(31,32)18-9-5-2-6-10-18)11-12-22-30-20(15-33-22)16-7-3-1-4-8-16/h1-10,13-15,21H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDOUUNDJVISNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCC(C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N'-{[(4-chlorophenyl)sulfonyl]oxy}-5-(trifluoromethyl)-2-pyridinecarboximidamide](/img/structure/B3036757.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-4,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B3036759.png)
![3-[2-Chloro-4-(methylsulfonyl)phenyl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B3036760.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(pyridin-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3036762.png)
![1-chloro-4-({(E)-(methylsulfanyl)[(1-phenylethyl)amino]methylidene}amino)benzene](/img/structure/B3036763.png)
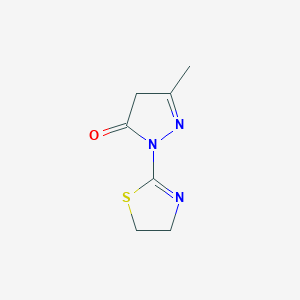
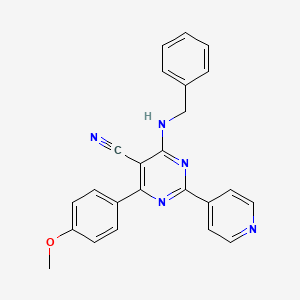
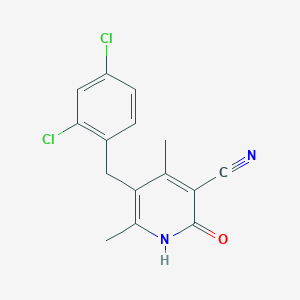
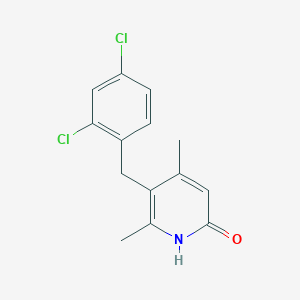
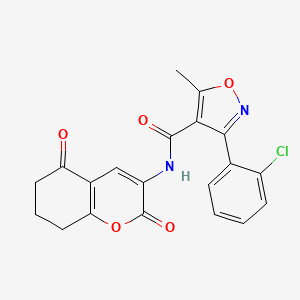
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036772.png)
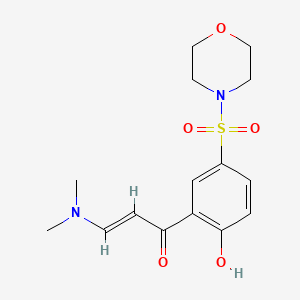
![4-chloro-N-(2-{8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-4,8-diazaspiro[4.5]decan-4-yl}-2-oxoethyl)benzamide](/img/structure/B3036775.png)

